9H-Pyrano[3,2-e]benzothiazole
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Overview
Description
9H-Chromeno[5,6-d]thiazole is a heterocyclic compound that combines the structural features of chromene and thiazole. This compound is part of a broader class of chromone derivatives, which are known for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, anti-cancer, and antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
A simple and efficient synthetic approach to 2-amino-9H-chromeno[2,3-d]thiazol-9-ones involves copper-promoted cascade reactions. This method employs easily available 2-amino-3-iodochromones and amines as substrates. The reaction conditions typically involve moderate temperatures and the use of carbon disulfide as a reagent .
Industrial Production Methods
While specific industrial production methods for 9H-Chromeno[5,6-d]thiazole are not extensively documented, the synthetic routes developed in laboratory settings can be scaled up for industrial applications. The use of readily available starting materials and efficient reaction conditions makes this compound a viable candidate for large-scale production .
Chemical Reactions Analysis
Types of Reactions
9H-Chromeno[5,6-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield hydroxylated derivatives, while reduction reactions can produce hydrogenated compounds .
Scientific Research Applications
9H-Chromeno[5,6-d]thiazole has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits various biological activities, such as anti-inflammatory and antimicrobial properties.
Medicine: It has potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: It can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 9H-Chromeno[5,6-d]thiazole involves its interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity is likely due to its ability to inhibit the production of pro-inflammatory cytokines. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-9H-chromeno[2,3-d]thiazol-9-ones: These compounds share a similar core structure and exhibit anti-inflammatory activity.
Thiazole Derivatives: Compounds like sulfathiazole, dimazole, and dasatinib have similar thiazole rings and exhibit various biological activities.
Uniqueness
9H-Chromeno[5,6-d]thiazole is unique due to its combination of chromene and thiazole structural features, which confer a wide range of pharmacological activities.
Properties
CAS No. |
29152-19-0 |
---|---|
Molecular Formula |
C10H7NOS |
Molecular Weight |
189.24 g/mol |
IUPAC Name |
9H-pyrano[3,2-e][1,3]benzothiazole |
InChI |
InChI=1S/C10H7NOS/c1-2-7-8(12-5-1)3-4-9-10(7)11-6-13-9/h1,3-6H,2H2 |
InChI Key |
HAOAWNPZCWBFIN-UHFFFAOYSA-N |
Canonical SMILES |
C1C=COC2=C1C3=C(C=C2)SC=N3 |
Origin of Product |
United States |
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